NMDA Receptor Binding Affinity: (-)-Dizocilpine is 7-Fold Less Potent than (+)-MK-801
In direct competition binding assays using rat brain membranes, (-)-dizocilpine maleate exhibits a Ki of 211.7 nM for the NMDA receptor, whereas its (+)-enantiomer displays a Ki of 30.5 nM [1]. This 7-fold difference in affinity is a critical determinant of the compounds' respective potencies in functional assays and in vivo models.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 211.7 nM |
| Comparator Or Baseline | (+)-MK-801 maleate: Ki = 30.5 nM |
| Quantified Difference | 7-fold lower affinity |
| Conditions | Rat brain membrane preparations, [3H]MK-801 binding assay |
Why This Matters
This 7-fold difference in binding affinity directly translates to different working concentrations in vitro and dose requirements in vivo, making (-)-dizocilpine the appropriate choice for studies requiring partial NMDA receptor blockade or for use as a less potent control.
- [1] Wong EHF, et al. The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proc Natl Acad Sci USA. 1986;83(18):7104-7108. doi:10.1073/pnas.83.18.7104 View Source
